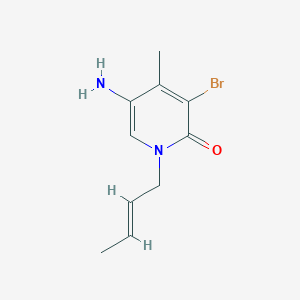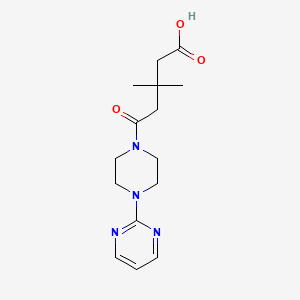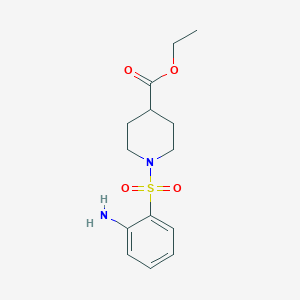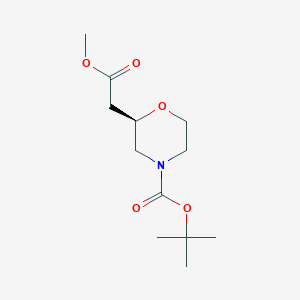![molecular formula C12H15NO3 B13084571 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.252 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in the presence of glacial acetic acid and concentrated hydrochloric acid . The reaction is carried out at 25°C for 17 hours . This method ensures the formation of the desired benzazepine structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs .
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one
- 2,3,4,5-Tetrahydro-7,8-dimethoxy-1H-benzazepin-1-one
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Uniqueness
What sets 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one apart from similar compounds is its specific substitution pattern and the presence of methoxy groups at positions 7 and 8. These structural features contribute to its unique chemical reactivity and biological activity .
Propiedades
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-13-12(14)9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOCZUZUPCWGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)




![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)


![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
